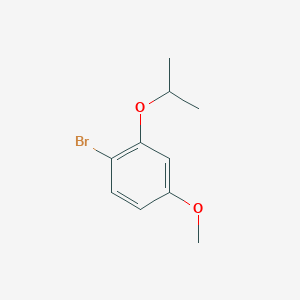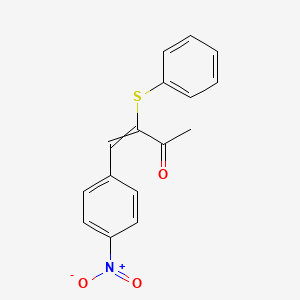![molecular formula C33H30N4O4 B14258132 2-{3-[(Benzyloxy)imino]-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl}-N-phenyl-N-(propan-2-yl)acetamide CAS No. 305366-97-6](/img/structure/B14258132.png)
2-{3-[(Benzyloxy)imino]-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl}-N-phenyl-N-(propan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[(Benzyloxy)imino]-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl}-N-phenyl-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a benzodiazepine core fused with various functional groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(Benzyloxy)imino]-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl}-N-phenyl-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodiazepine Core: This is usually achieved through a cyclization reaction involving a suitable diamine and a diketone under acidic or basic conditions.
Introduction of the Benzyloxy Group: This step involves the reaction of the benzodiazepine core with benzyl chloride in the presence of a base to form the benzyloxy derivative.
Formation of the Imino Group: The benzyloxy derivative is then reacted with an appropriate amine to introduce the imino group.
Acylation: The final step involves the acylation of the imino derivative with an acyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzodiazepine derivatives.
Wissenschaftliche Forschungsanwendungen
2-{3-[(Benzyloxy)imino]-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl}-N-phenyl-N-(propan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The benzodiazepine core is known to enhance the effect of the neurotransmitter GABA, leading to sedative and anxiolytic effects. The presence of additional functional groups may modulate its binding affinity and specificity, resulting in unique pharmacological profiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic effects.
Lorazepam: Another benzodiazepine with a similar core structure but different functional groups.
Clonazepam: Known for its anticonvulsant properties, sharing the benzodiazepine core.
Uniqueness
2-{3-[(Benzyloxy)imino]-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl}-N-phenyl-N-(propan-2-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other benzodiazepines. This uniqueness makes it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
305366-97-6 |
|---|---|
Molekularformel |
C33H30N4O4 |
Molekulargewicht |
546.6 g/mol |
IUPAC-Name |
2-(2,4-dioxo-5-phenyl-3-phenylmethoxyimino-1,5-benzodiazepin-1-yl)-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C33H30N4O4/c1-24(2)36(26-16-8-4-9-17-26)30(38)22-35-28-20-12-13-21-29(28)37(27-18-10-5-11-19-27)33(40)31(32(35)39)34-41-23-25-14-6-3-7-15-25/h3-21,24H,22-23H2,1-2H3 |
InChI-Schlüssel |
VWWXVLKJZZWAFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N(C(=O)C(=NOCC4=CC=CC=C4)C2=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Bicyclo[2.2.1]heptan-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol](/img/structure/B14258063.png)
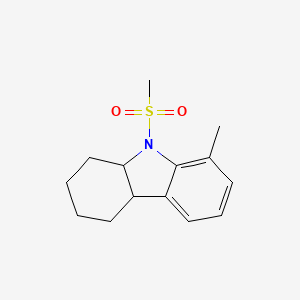
![N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)amino]benzamide](/img/structure/B14258074.png)
![1-[1-Chloro-2-(4-methoxyphenyl)ethenyl]-4-methylbenzene](/img/structure/B14258078.png)
![Naphtho[2,3-b]furan-4,9-dione, 2-nitro-](/img/structure/B14258090.png)
![6-[(Non-5-enoyl)oxy]nonanoic acid](/img/structure/B14258091.png)
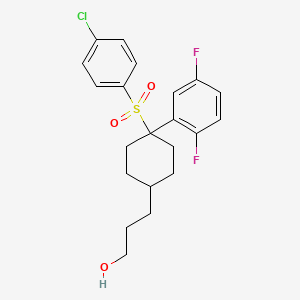
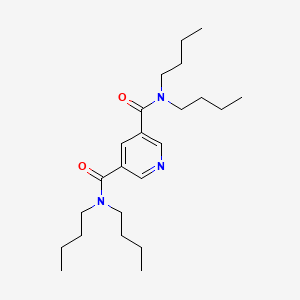
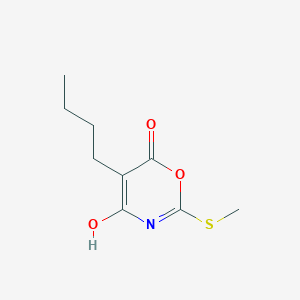
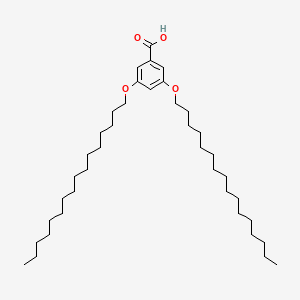
![6-Oxabicyclo[3.2.1]octan-7-one, 8,8-dimethyl-2-methylene-, (1R,5S)-](/img/structure/B14258111.png)
